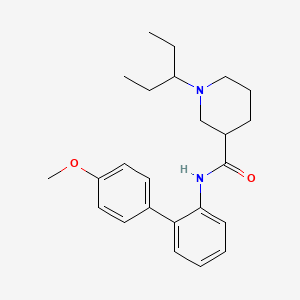![molecular formula C19H20BrClN2O3 B6063457 N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide](/img/structure/B6063457.png)
N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine, chlorine, and hydroxyl functional groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide typically involves multiple steps. One common method is the condensation reaction between 3-bromo-5-chloro-2-hydroxybenzaldehyde and 2-(5-methyl-2-propan-2-ylphenoxy)acetamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium thiocyanate (KSCN) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-bromo-5-chloro-2-hydroxybenzaldehyde derivatives.
Reduction: Formation of N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity towards certain targets, making it a valuable compound for drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-2-(5-methylphenoxy)acetamide
- **N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-2-(2-propan-2-ylphenoxy)acetamide
Uniqueness
N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both bromine and chlorine atoms, along with the hydroxyl and imine groups, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O3/c1-11(2)15-5-4-12(3)6-17(15)26-10-18(24)23-22-9-13-7-14(21)8-16(20)19(13)25/h4-9,11,25H,10H2,1-3H3,(H,23,24)/b22-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFQJZMWLUOOOI-LSFURLLWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C(=CC(=C2)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[3-(Methoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B6063392.png)
![N-(2,3-dichlorophenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6063394.png)

![2-[(4-fluorophenoxy)methyl]-4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazole](/img/structure/B6063402.png)
![3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B6063412.png)
![7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6063419.png)
![2-(13-BENZOXAZOL-2-YLSULFANYL)-N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}ACETAMIDE](/img/structure/B6063428.png)
![3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6063446.png)
![N-allyl-N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6063456.png)
![N-ethyl-2-(4-hydroxy-1-piperidinyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6063462.png)
![N-(4-chlorophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6063470.png)
![1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6063477.png)
![7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6063483.png)
![methyl 2-anilino-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063488.png)
